REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[C:10]1([N:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17](Cl)=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[C:10]1([N:16]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[CH:3]=2)=[O:18])[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
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Name
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Quantity
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5.35 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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7.65 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N(C(=O)Cl)C1=CC=CC=C1
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Name
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Quantity
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3.33 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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C1(=CC=CC=C1)N(C(=O)NC1=CC(=C(C=C1)Cl)Cl)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |